molecular formula C35H41PSi B14916823 (E)-Diphenyl(2'-(2-(triisopropylsilyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane

(E)-Diphenyl(2'-(2-(triisopropylsilyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane

Cat. No.: B14916823
M. Wt: 520.8 g/mol
InChI Key: MQSRGUSLXSIURO-OCEACIFDSA-N
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Description

(E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane is a complex organophosphorus compound. It is characterized by the presence of a phosphane group attached to a biphenyl structure, which is further modified with a triisopropylsilyl vinyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted biphenyl derivatives .

Mechanism of Action

The mechanism of action of (E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane primarily involves its role as a ligand in catalysis. It coordinates with metal centers, facilitating various catalytic cycles. The phosphane group donates electron density to the metal, stabilizing it and enhancing its reactivity. This coordination can influence the electronic properties of the metal center, thereby affecting the overall catalytic process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Diphenyl(2’-(2-(triisopropylsilyl)vinyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to the presence of the triisopropylsilyl vinyl group, which can impart different steric and electronic properties compared to other similar compounds. This can lead to variations in catalytic activity and selectivity, making it a valuable ligand in specific catalytic processes .

Properties

Molecular Formula

C35H41PSi

Molecular Weight

520.8 g/mol

IUPAC Name

diphenyl-[2-[2-[(E)-2-tri(propan-2-yl)silylethenyl]phenyl]phenyl]phosphane

InChI

InChI=1S/C35H41PSi/c1-27(2)37(28(3)4,29(5)6)26-25-30-17-13-14-22-33(30)34-23-15-16-24-35(34)36(31-18-9-7-10-19-31)32-20-11-8-12-21-32/h7-29H,1-6H3/b26-25+

InChI Key

MQSRGUSLXSIURO-OCEACIFDSA-N

Isomeric SMILES

CC(C)[Si](/C=C/C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C=CC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)(C(C)C)C(C)C

Origin of Product

United States

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